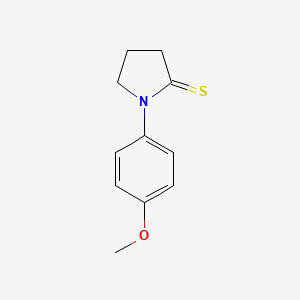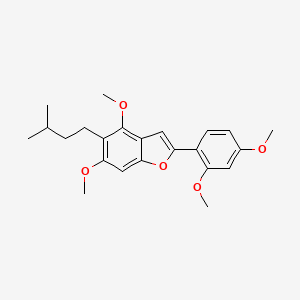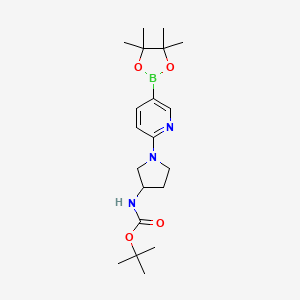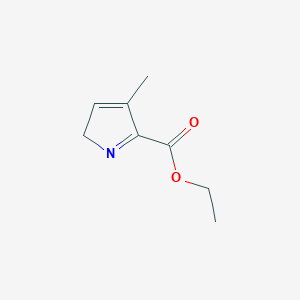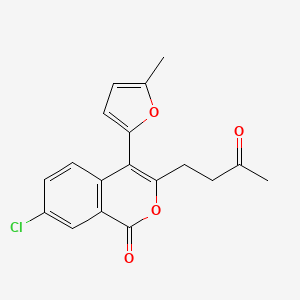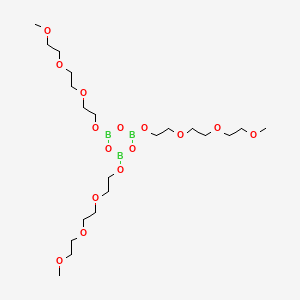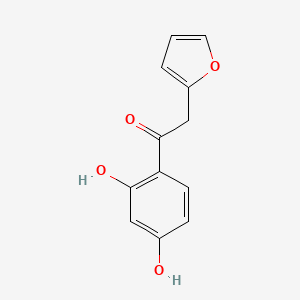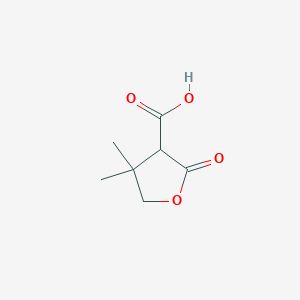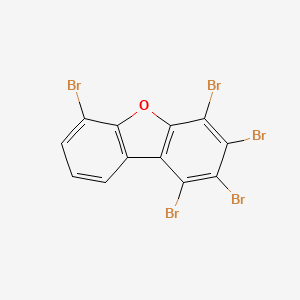
1,2,3,4,6-Pentabromo-dibenzofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,6-Pentabromo-dibenzofuran is a brominated derivative of dibenzofuran, with the molecular formula C₁₂H₃Br₅O and a molecular weight of 562.672 g/mol . This compound is part of the polybrominated dibenzofurans family, which are known for their environmental persistence and potential toxicological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br₂) and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity of the final product. The bromination reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time .
化学反应分析
Types of Reactions
1,2,3,4,6-Pentabromo-dibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form brominated dibenzofuran derivatives with higher oxidation states.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated dibenzofuran derivatives.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Brominated dibenzofuran derivatives with higher oxidation states.
Reduction: Less brominated dibenzofuran derivatives.
Substitution: Dibenzofuran derivatives with substituted functional groups.
科学研究应用
1,2,3,4,6-Pentabromo-dibenzofuran has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying brominated aromatic compounds.
Biology: Investigated for its potential toxicological effects on living organisms and its environmental persistence.
Medicine: Studied for its potential use in developing new pharmaceuticals and as a lead compound for drug discovery.
Industry: Used in the production of flame retardants and other brominated industrial chemicals
作用机制
The mechanism of action of 1,2,3,4,6-Pentabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can activate transcriptional pathways that lead to the expression of various genes involved in xenobiotic metabolism and detoxification. This interaction can result in both beneficial and adverse effects, depending on the context and concentration of the compound .
相似化合物的比较
1,2,3,4,6-Pentabromo-dibenzofuran can be compared with other similar compounds, such as:
1,2,3,4,9-Pentabromo-dibenzofuran: Similar in structure but with bromine atoms at different positions.
1,2,3,6,9-Pentabromo-dibenzofuran: Another isomer with a different bromination pattern.
1,2,3,7,8-Pentabromo-dibenzofuran: Known for its toxicological effects and environmental persistence .
The uniqueness of this compound lies in its specific bromination pattern, which influences its chemical reactivity, biological activity, and environmental behavior.
属性
CAS 编号 |
617707-93-4 |
|---|---|
分子式 |
C12H3Br5O |
分子量 |
562.7 g/mol |
IUPAC 名称 |
1,2,3,4,6-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-5-3-1-2-4-6-7(14)8(15)9(16)10(17)12(6)18-11(4)5/h1-3H |
InChI 键 |
AGYXAGPQZZYAJQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C(=C3Br)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


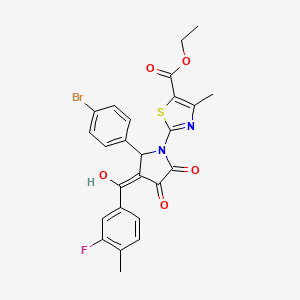

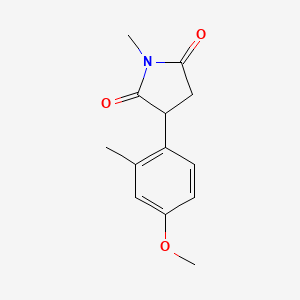
![Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl-](/img/structure/B12880957.png)
![3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12880959.png)
